
2-Benzyloxy-5-chlorobenzylamine
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Description
2-Benzyloxy-5-chlorobenzylamine is a useful research compound. Its molecular formula is C14H14ClNO and its molecular weight is 247.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
2-Benzyloxy-5-chlorobenzylamine has been explored for its potential therapeutic properties:
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Anticancer Activity : Research indicates that this compound can inhibit the growth of various cancer cell lines by modulating apoptotic pathways. It specifically targets anti-apoptotic proteins, leading to increased apoptosis in resistant cancer types.
Table 1: In Vitro Anticancer Activity
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 12.5 Inhibition of Bcl-2 family proteins A549 (Lung) 15.0 Induction of apoptosis HeLa (Cervical) 10.0 Activation of caspase pathways -
Antimicrobial Properties : Preliminary studies suggest moderate antibacterial activity against Gram-positive bacteria, indicating potential for development as an antimicrobial agent.
Table 2: Antimicrobial Activity
Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli Not effective
Organic Synthesis
The compound serves as a versatile building block in the synthesis of complex organic molecules. Its functional groups allow for various chemical reactions, including:
- Oxidation : The amine group can be oxidized to form imines or nitriles.
- Reduction : It can be reduced to form secondary or tertiary amines.
- Substitution Reactions : The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Case Study 1: Dual Inhibition of Bcl-2 Proteins
A study demonstrated that derivatives of this compound effectively bind to both Mcl-1 and Bfl-1 proteins, showing significant selectivity over other anti-apoptotic proteins like Bcl-2 and Bcl-xL. This dual inhibition led to enhanced apoptosis in lymphoma cell lines dependent on these proteins for survival.
Case Study 2: PPARα Agonism
Research indicates that compounds similar to this compound can act as agonists for peroxisome proliferator-activated receptor alpha (PPARα). This mechanism has potential applications in treating conditions associated with inflammation and vascular leakage, such as diabetic retinopathy.
Properties
Molecular Formula |
C14H14ClNO |
---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
(5-chloro-2-phenylmethoxyphenyl)methanamine |
InChI |
InChI=1S/C14H14ClNO/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8H,9-10,16H2 |
InChI Key |
SVIONFOZDQGJPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)CN |
Origin of Product |
United States |
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